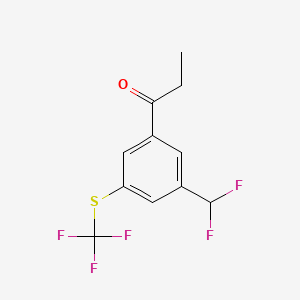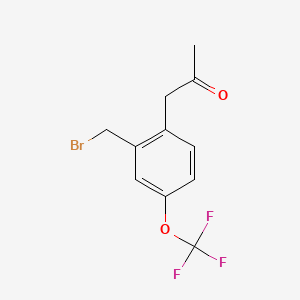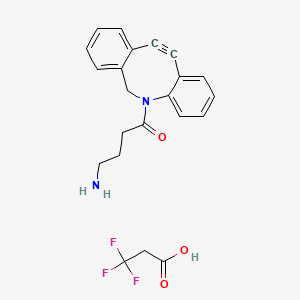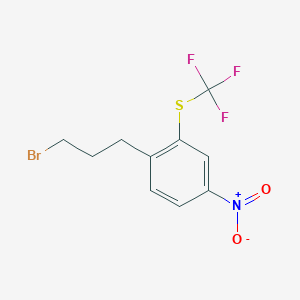
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene is an organic compound characterized by its unique structure, which includes a bromopropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene typically involves several steps:
Electrophilic Aromatic Substitution:
Trifluoromethylthiolation: The trifluoromethylthio group can be added using a trifluoromethylthiolating agent under specific conditions.
Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions for these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene exerts its effects depends on its chemical structure:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Pathways Involved: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-4-nitro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the nitro group, which may result in different reactivity and applications.
1-Bromo-3-phenylpropane: This compound lacks both the nitro and trifluoromethylthio groups, making it less versatile in certain reactions.
Eigenschaften
Molekularformel |
C10H9BrF3NO2S |
|---|---|
Molekulargewicht |
344.15 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)6-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
CMRUXGKHJRCDME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


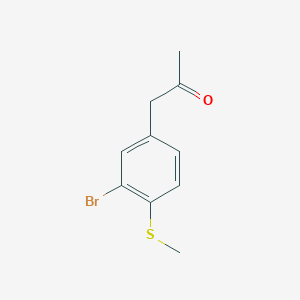
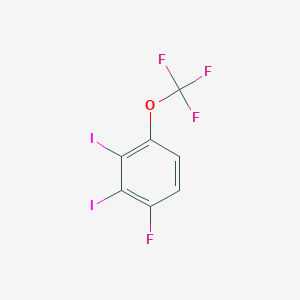
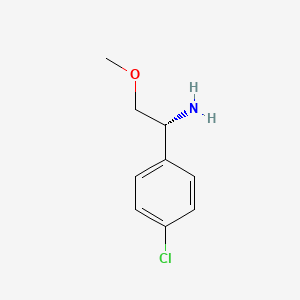
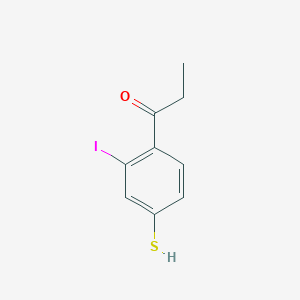

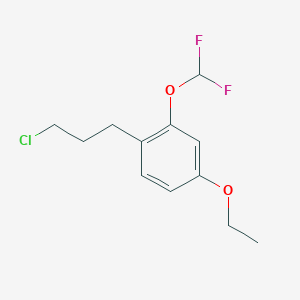
![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)

